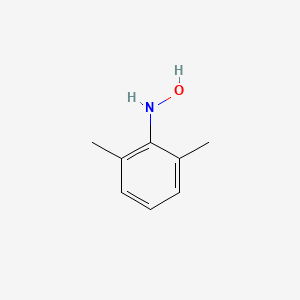

N-(2,6-dimethylphenyl)hydroxylamine

Description

BenchChem offers high-quality N-(2,6-dimethylphenyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-3-5-7(2)8(6)9-10/h3-5,9-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVSZHCWKQTSGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184945 |

Source

|

| Record name | Benzenamine, N-hydroxy-2,6-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3096-63-7 |

Source

|

| Record name | N-Hydroxy-2,6-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylphenylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-hydroxy-2,6-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIMETHYLPHENYLHYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ8EDF3D00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: N-(2,6-dimethylphenyl)hydroxylamine

Executive Summary

N-(2,6-dimethylphenyl)hydroxylamine (also known as N-hydroxy-2,6-xylidine) represents a critical juncture in the metabolic pathway of xylidine-based amides, most notably Lidocaine .[1] While often transient in biological systems, its chemical stability is sufficient for isolation and characterization in controlled laboratory environments.

For the drug development scientist, this compound is not merely a metabolite; it is a toxophore . Its ability to undergo redox cycling makes it the primary driver of acquired methemoglobinemia associated with local anesthetics. Furthermore, its conversion to electrophilic nitrenium ions poses genotoxic risks.[2][3] This guide moves beyond standard data sheets to explore the mechanistic causality of its behavior, providing a robust framework for synthesis, handling, and risk assessment.

Physicochemical Profile

The steric bulk of the ortho-methyl groups in the 2,6-position fundamentally alters the reactivity of this hydroxylamine compared to its unsubstituted phenylhydroxylamine counterparts.[1]

| Property | Value / Characteristic | Application Note |

| Molecular Formula | MW: 137.18 g/mol | |

| Appearance | Colorless to pale yellow needles | Rapidly darkens upon air exposure (oxidation to nitroso).[1][2] |

| Solubility | Low in neutral | Lipophilicity facilitates rapid membrane transport (blood-brain barrier, erythrocyte membrane). |

| Significantly less basic than the parent amine (2,6-xylidine, | ||

| Redox Potential | High susceptibility to oxidation | Readily converts to 2,6-dimethylnitrosobenzene in the presence of |

| Stability | Thermally unstable | Disproportionates at elevated temperatures; store at -20°C under Argon.[2] |

Synthesis Protocol: Selective Reduction

Objective: Synthesize N-(2,6-dimethylphenyl)hydroxylamine from 2,6-dimethylnitrobenzene.

Critical Mechanism: The reduction of a nitro group proceeds through a nitroso intermediate to the hydroxylamine. If the reaction environment is too acidic or the reducing agent too strong (e.g.,

Reagents

-

Substrate: 2,6-Dimethylnitrobenzene (1.0 eq)

-

Reductant: Zinc dust (2.5 eq, activated with dilute HCl wash then dried)

-

Buffer/Solvent:

(saturated aqueous solution) / Ethanol (1:1 ratio)

Step-by-Step Workflow

-

Activation: Suspend 2,6-dimethylnitrobenzene in the Ethanol/

mixture. Cool to 10°C.[2]-

Why: Lower temperature improves selectivity and prevents thermal disproportionation.[2]

-

-

Addition: Add Zinc dust portion-wise over 20 minutes with vigorous stirring.

-

Observation: The temperature will rise exothermically.[2] Maintain internal temp < 25°C.

-

-

Monitoring: Monitor via TLC (Silica, Hexane:EtOAc 3:1).

-

Endpoint: Disappearance of the nitro starting material. Do not over-stir, or over-reduction to the amine will occur.

-

-

Filtration: Filter the zinc oxide sludge immediately.[2] Wash the cake with warm ethanol.[2]

-

Isolation: Pour filtrate into ice water. The hydroxylamine may precipitate; if not, extract with Dichloromethane (

). -

Purification: Recrystallize immediately from Benzene/Petroleum Ether or store as a crude solid under inert gas.

Visualization: Synthesis Logic

Figure 1: Selective reduction pathway.[2] Green path indicates the target protocol; red paths indicate failure modes caused by pH mismanagement.[1]

Biological Mechanisms & Toxicity

The toxicity of N-(2,6-dimethylphenyl)hydroxylamine is biphasic: it acts as a hemotoxin in the blood and a genotoxin in the liver.

A. Methemoglobinemia (The Redox Cycle)

This compound induces "acquired methemoglobinemia."[2] Unlike simple oxidation, this is a catalytic cycle.[2]

-

Oxidation: The hydroxylamine reacts with Oxyhemoglobin (

).[2] -

Electron Transfer: Hemoglobin is oxidized to Methemoglobin (

), which cannot bind oxygen.[2][4][5] The hydroxylamine is oxidized to 2,6-dimethylnitrosobenzene . -

Recycling: Erythrocytic enzymes (NADPH-dependent reductases) or glutathione reduce the nitroso compound back to the hydroxylamine.[2]

-

Result: A small amount of hydroxylamine can oxidize a massive amount of hemoglobin via this "futile cycling."[2]

B. Genotoxicity (Nitrenium Ion Formation)

In hepatic tissue, Phase II metabolism (acetylation or sulfation) converts the hydroxyl group into a good leaving group.[2] Spontaneous cleavage of the N-O bond generates a Nitrenium ion (

-

Steric Effect: The 2,6-dimethyl groups prevent nucleophilic attack at the ortho positions, funneling reactivity toward the nitrogen or the para carbon.

-

DNA Adducts: This electrophile covalently binds to guanine residues in DNA, leading to mutagenesis.

Visualization: Toxicity Pathways

Figure 2: Divergent toxicity pathways.[2] The red cycle represents the catalytic oxidation of hemoglobin; the blue pathway illustrates metabolic activation to genotoxic species.[1]

Analytical & Handling Directives

Handling Precautions[1][6]

-

Atmosphere: Strictly inert (Argon/Nitrogen).[2] Oxygen exposure turns samples brown within minutes.[2]

-

Storage: -20°C or -80°C.

-

Safety: Potent mutagen.[2] Double-gloving and use of a biosafety cabinet or fume hood is mandatory.[2]

Analytical Detection

-

HPLC-UV: Unstable on acidic columns. Use neutral pH mobile phases (Ammonium Acetate/Acetonitrile).[2]

-

Mass Spectrometry: Electrospray Ionization (ESI) in positive mode usually shows the

peak at m/z 138 .-

Note: You may see a peak at m/z 136 (Nitroso) due to in-source oxidation.[2]

-

-

NMR (

): Distinctive broad singlet for -NHOH protons (exchangeable with

References

-

PubChem. (2025).[2] N-(2,6-dimethylphenyl)hydroxylamine - Compound Summary. National Library of Medicine.[2] [Link]

-

Nelson, S. D., et al. (1973).[2] Lidocaine metabolism and toxicity.[2][6][7][8][9] In Drug Metabolism and Disposition.[2][8] Mechanistic detailing of the N-hydroxy metabolite formation.

-

Bryant, C., et al. (1992).[2] 2,6-Dimethylaniline-hemoglobin adducts from lidocaine in humans.[1][2][7][9]Clinical Pharmacology & Therapeutics, 52(4).[2] [Link]

-

Skipper, P. L., & Tannenbaum, S. R. (1990). Protein adducts in the molecular dosimetry of chemical carcinogens.Carcinogenesis.[2][6][9] Explains the nitrenium ion interaction with biological macromolecules.

-

Coleman, M. D., et al. (1989).[2] The effect of N-oxidation on the toxicity of 2,6-dimethylaniline.[1][9]Toxicology. Comparison of the amine vs. hydroxylamine toxicity profiles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,6-Dimethylphenylhydroxylamine | C8H11NO | CID 145679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methemoglobinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Buy N-(2,6-dimethylphenyl)hydroxylamine | 3096-63-7 [smolecule.com]

- 7. academic.oup.com [academic.oup.com]

- 8. ClinPGx [clinpgx.org]

- 9. 2,6-Dimethylaniline--hemoglobin adducts from lidocaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

role of N-(2,6-dimethylphenyl)hydroxylamine in carcinogenesis

An In-depth Technical Guide: The Role of N-(2,6-dimethylphenyl)hydroxylamine in Carcinogenesis

Authored by: Gemini, Senior Application Scientist

Abstract

N-(2,6-dimethylphenyl)hydroxylamine (DMHA) is the N-hydroxylated metabolite of 2,6-dimethylaniline (2,6-DMA), an industrial chemical and a metabolite of several pharmaceutical agents, most notably the local anesthetic lidocaine.[1][2][3] Classified as a Group 2B agent, "possibly carcinogenic to humans," by the International Agency for Research on Cancer (IARC), 2,6-DMA's carcinogenicity is intrinsically linked to its metabolic bioactivation.[3][4] This guide provides a comprehensive technical overview of the pivotal role of DMHA as the proximate carcinogen. We will dissect the metabolic activation cascade, from the initial N-hydroxylation of the parent amine to the formation of the ultimate electrophilic species, explore the dual mechanisms of genotoxicity involving DNA adduct formation and oxidative stress, and detail the experimental methodologies used to elucidate these pathways. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of aromatic amine carcinogenesis and the safety assessment of related compounds.

The Metabolic Activation Cascade: From Inert Amine to Reactive Intermediate

The carcinogenic potential of 2,6-DMA is not inherent to the molecule itself but is unlocked through a multi-step process of metabolic activation, primarily occurring in the liver. The central hypothesis, supported by extensive research, posits that the genotoxicity of 2,6-DMA is dependent on its conversion to the key metabolite, DMHA, which is then further transformed into a highly reactive nitrenium ion.[2][5][6]

Step 1: N-Hydroxylation - The Commitment Step

The initial and rate-limiting step in the bioactivation of 2,6-DMA is the oxidation of its primary amino group to a hydroxylamine functional group, yielding DMHA.[7][8]

-

Causality in Enzymology: This critical oxidation is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. Mechanistic studies using recombinant human P450s have identified CYP2A6 as the primary enzyme responsible for this N-hydroxylation.[2][9] Other isoforms, such as CYP2E1, are also involved in the metabolism of 2,6-DMA, but they predominantly catalyze ring-hydroxylation (e.g., to form 4-amino-3,5-dimethylphenol), which is considered a detoxification pathway.[2][9] The balance between N-hydroxylation (activation) and ring-hydroxylation (detoxification) is a crucial determinant of the ultimate carcinogenic outcome and can explain inter-individual variability in susceptibility.

Caption: Initial metabolic fate of 2,6-Dimethylaniline.

Step 2: Esterification - Generating a Reactive Ester

While DMHA is a key intermediate, it is not the ultimate carcinogen. It requires further bioactivation through Phase II conjugation reactions to form an unstable ester. This ester contains a good leaving group, facilitating the subsequent formation of a highly reactive electrophile.

-

O-Acetylation: The most significant pathway involves O-acetylation catalyzed by cytosolic N-acetyltransferase 2 (NAT2) .[6][10] NAT2 transfers an acetyl group from acetyl-CoA to the hydroxyl group of DMHA, forming N-acetoxy-2,6-dimethylaniline.[2] The polymorphic nature of the human NAT2 gene, leading to "rapid" and "slow" acetylator phenotypes, is a well-established factor in susceptibility to cancers induced by aromatic amines.[10]

-

O-Sulfonation: An alternative, though often less prominent, pathway is O-sulfonation by sulfotransferases (SULTs), which produces an N-sulfonyloxy ester.[11][12]

Step 3: Heterolysis - Birth of the Nitrenium Ion

The N-acetoxy or N-sulfonyloxy esters are metabolically unstable. They undergo spontaneous, heterolytic cleavage of the N-O bond.[7][11] This cleavage results in the formation of the ultimate carcinogenic species: a highly electrophilic 2,6-dimethylphenylnitrenium ion . This ion is resonance-stabilized, which increases its lifetime sufficiently to allow it to diffuse from its site of formation and react with cellular macromolecules, most importantly, DNA.[11][13]

Caption: Complete bioactivation pathway of 2,6-DMA.

Dual Mechanisms of Carcinogenicity

The carcinogenic effects initiated by DMHA are primarily driven by its ability to inflict genetic damage. This occurs through two distinct but potentially synergistic mechanisms: the formation of covalent DNA adducts and the generation of reactive oxygen species (ROS).

Genotoxicity via Covalent DNA Adduct Formation

The primary mechanism of cancer initiation is the covalent binding of the ultimate carcinogen—the nitrenium ion—to the DNA helix.[7]

-

Mechanism of Action: As a potent electrophile, the nitrenium ion attacks nucleophilic centers within the DNA bases. The most common targets are the C8 and N² positions of guanine and the N⁶ position of adenine.[14][15] Studies exposing 2'-deoxyguanosine to DMHA under physiological pH have confirmed the formation of multiple adducts.[7][11] The relative stability of the 2,6-dimethylphenylnitrenium ion allows it to react with several sites on the guanine base.[11][13]

-

Consequences: The formation of these bulky adducts distorts the DNA double helix. If these lesions are not accurately repaired by cellular mechanisms like Nucleotide Excision Repair (NER), they can lead to mispairing during DNA replication, resulting in permanent mutations (e.g., G:C to T:A transversions).[7][16] An accumulation of mutations in critical proto-oncogenes or tumor suppressor genes can drive the cell towards malignant transformation.

| Adduct Type | Site of Attachment on Deoxyguanosine | Significance |

| C8-dG Adduct | Carbon 8 | Often the major adduct; can induce a syn-conformation, disrupting DNA structure.[14] |

| N²-dG Adduct | Exocyclic Amino Group (N²) | A significant adduct that can interfere with base pairing.[14] |

| Other Adducts | Reactions with Carbon, Nitrogen, and Oxygen | DMHA's reactive nitrenium ion can form a variety of minor adducts.[11] |

| Table 1: Major DNA adducts formed from the metabolic activation of N-(2,6-dimethylphenyl)hydroxylamine. |

Genotoxicity via Reactive Oxygen Species (ROS)

A secondary, but important, mechanism involves the generation of oxidative stress.

-

Mechanism of Action: Studies have shown that metabolites of 2,6-DMA, including DMHA and its aminophenol derivatives, can undergo redox cycling.[16] This futile cycle of oxidation and reduction generates ROS, such as superoxide anions and hydroxyl radicals.[6][16]

-

Consequences: ROS can induce a spectrum of DNA damage, including single- and double-strand breaks and base modifications, most notably the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a highly mutagenic lesion.[13][16] This oxidative damage complements the genotoxicity from direct adduct formation.

Experimental Methodologies and Validation

The elucidation of DMHA's role in carcinogenesis relies on a suite of validated in vitro and in vivo experimental systems. The choice of system is critical, as the conflicting results often seen in the literature (e.g., for the Ames test) can be directly attributed to the presence or absence of the requisite metabolic machinery.[5][8]

In Vitro Genotoxicity Assays

-

Bacterial Mutagenicity (Ames Test): Standard Ames tests with 2,6-DMA often yield negative or conflicting results.[3][4] Causality: This is because standard bacterial strains lack the specific CYP and NAT enzymes needed for the complete bioactivation pathway. Positive results are more likely when using engineered strains overexpressing human NAT2 and a robust metabolic activation system (S9 fraction) from induced rodent or human liver.[5][8]

-

Mammalian Cell Assays: These provide a more predictive system. Studies using Chinese hamster ovary (CHO) or human TK6 cells, which either endogenously express or are engineered to express key enzymes like CYP1A2 and NAT2, consistently demonstrate the dose-dependent cytotoxicity and mutagenicity of 2,6-DMA and its metabolites.[6][16] These assays can detect a range of genetic endpoints, including gene mutations, chromosomal aberrations, and sister chromatid exchanges.[3][4]

Caption: Workflow for an aprt gene mutation assay.

Protocol: aprt Gene Mutation Assay in CHO Cells

-

Cell Culture: Maintain CHO cells engineered to express human CYP1A2 and NAT2 in complete MEM. Ensure cells are in the exponential growth phase before treatment.

-

Treatment: Seed cells at a density of 5x10⁵ cells per 60-mm dish. After 24 hours, replace the medium with serum-free medium containing varying concentrations of 2,6-DMA or DMHA. A vehicle control (e.g., DMSO) must be included. Incubate for 48 hours.

-

Expression Period: Following treatment, wash the cells with PBS, trypsinize, and re-plate in non-selective medium. Culture for 3-4 days to allow for the expression of the mutant phenotype.

-

Mutant Selection:

-

For Viability: Plate 200 cells per 100-mm dish in triplicate in non-selective medium.

-

For Mutant Colonies: Plate 2.5x10⁵ cells per 100-mm dish in triplicate in a medium containing the selective agent, 8-azaadenine.

-

-

Incubation: Incubate all dishes for 7-10 days until visible colonies form.

-

Quantification: Stain the colonies with crystal violet and count them. Calculate the mutant fraction by dividing the number of resistant colonies by the total number of viable cells plated (corrected for plating efficiency). A dose-dependent increase in the mutant fraction indicates a positive genotoxic response.[6]

In Vivo Carcinogenicity and Biomarker Studies

-

Rodent Bioassays: Long-term dietary administration of 2,6-DMA to rats has been shown to induce a significant incidence of tumors, providing sufficient evidence of its carcinogenicity in experimental animals.[4] The primary target organ is the nasal cavity, where both adenomas and carcinomas are observed, with subcutaneous fibromas/fibrosarcomas and liver nodules also reported.[3][4][17]

-

DNA Adduct Analysis: The definitive proof of a genotoxic mechanism in vivo comes from detecting the specific DNA adducts in target tissues. Techniques like ³²P-postlabeling and LC-HRMS are used to isolate and identify 2,6-DMA-DNA adducts from the tissues of exposed animals, confirming that the metabolic activation pathway is operative in vivo.[3][7][11]

-

Hemoglobin Adducts as Biomarkers: The reactive intermediates derived from DMHA can also bind to nucleophilic sites in proteins. The formation of a sulfinamide adduct with hemoglobin is particularly useful.[18] Hemoglobin adducts are stable, easily measured in blood samples, and reflect the integrated internal dose of the reactive metabolite over the lifespan of the erythrocyte. They serve as a valuable biomarker of exposure and metabolic activation in both animal models and human populations.[2][3][18]

Conclusion and Future Perspectives

The scientific evidence is unequivocal: N-(2,6-dimethylphenyl)hydroxylamine is the critical proximate metabolite responsible for the carcinogenic activity of 2,6-dimethylaniline. Its central role is defined by its position in a metabolic cascade that converts an inert arylamine into a potent, DNA-damaging nitrenium ion. The genotoxicity is further amplified by the parallel induction of oxidative stress.

For professionals in drug development and chemical safety, understanding this pathway is paramount. It underscores the necessity of evaluating not just the parent compound but also its key metabolites. Future research should focus on refining quantitative structure-activity relationship (QSAR) models to better predict the N-hydroxylation potential of novel aromatic amines. Furthermore, developing more sensitive biomarkers of exposure and early biological effect will be crucial for risk assessment and for protecting human health from this important class of chemical carcinogens.

References

-

MoleculeDB. 2,6-Dimethylaniline 87-62-7 wiki. Available from: [Link]

-

Chao, M. W., et al. (2012). Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. Toxicological Sciences. Available from: [Link]

-

Mizutani, A., et al. (2007). Tumor-promoting activity of 2,6-dimethylaniline in a two-stage nasal carcinogenesis model in N-bis(2-hydroxypropyl)nitrosamine-treated rats. Cancer Letters. Available from: [Link]

-

Gan, J., et al. (2001). Oxidation of 2,6-Dimethylaniline by Recombinant Human Cytochrome P450s and Human Liver Microsomes. Chemical Research in Toxicology. Available from: [Link]

-

ResearchGate. N-Arylhydroxylamines and Chemical Carcinogenicity | Request PDF. Available from: [Link]

-

Matsui, T., et al. (2020). Characterization of N-(2,6-dimethylphenyl)hydroxylamine adducts of 2'-deoxyguanosine under weakly basic conditions. Chemosphere. Available from: [Link]

-

National Center for Biotechnology Information. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. Available from: [Link]

-

IARC Publications. 2,6-dimethyaniline (2,6-xyidine). IARC Monographs, Volume 57. Available from: [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (2002). NO SIGNIFICANT RISK LEVEL (NSRL) FOR THE PROPOSITION 65 CARCINOGEN 2,6-XYLIDINE (2,6-DIMETHYLANILINE). Available from: [Link]

-

International Programme on Chemical Safety (IPCS) INCHEM. (1993). 2,6-Dimethylaniline (2,6-Xylidine) (IARC Summary & Evaluation, Volume 57, 1993). Available from: [Link]

-

National Toxicology Program. (1990). NTP Toxicology and Carcinogenesis Studies of 2,6-Xylidine (2,6-Dimethylaniline) (CAS No. 87-62-7) in Charles River CD Rats (Feed Studies). National Toxicology Program technical report series. Available from: [Link]

-

Ozawa, S., et al. (1995). Metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferase(s). Cancer Research. Available from: [Link]

-

Fowler, P., et al. (2012). Further Investigations Into the Genotoxicity of 2,6-xylidine and One of Its Key Metabolites. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available from: [Link]

-

Hein, D. W., et al. (1995). Metabolic activation of N-hydroxyarylamines and N-hydroxyarylamides by 16 recombinant human NAT2 allozymes: effects of 7 specific NAT2 nucleic acid substitutions. The Journal of pharmacology and experimental therapeutics. Available from: [Link]

-

Ge, J., et al. (2022). Role of cytochrome P450 1A2 and N-acetyltransferase 2 in 2,6-dimethylaniline induced genotoxicity. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

-

Snyderwine, E. G., et al. (1992). Characterization of DNA adducts formed in vitro by reaction of N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline and N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline at the C-8 and N2 atoms of guanine. Environmental health perspectives. Available from: [Link]

-

Gan, J., et al. (2001). Oxidation of 2,6-Dimethylaniline by Recombinant Human Cytochrome P450s and Human Liver Microsomes. Chemical Research in Toxicology. Available from: [Link]

-

Kadlubar, F. F., et al. (1980). Formation of DNA adducts by the carcinogen N-hydroxy-2-naphthylamine. Carcinogenesis. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2,6-Dimethylaniline (2,6-Xylidine) (IARC Summary & Evaluation, Volume 57, 1993) [inchem.org]

- 5. Further investigations into the genotoxicity of 2,6-xylidine and one of its key metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of cytochrome P450 1A2 and N-acetyltransferase 2 in 2,6-dimethylaniline induced genotoxicity | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 7. Buy N-(2,6-dimethylphenyl)hydroxylamine | 3096-63-7 [smolecule.com]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metabolic activation of N-hydroxyarylamines and N-hydroxyarylamides by 16 recombinant human NAT2 allozymes: effects of 7 specific NAT2 nucleic acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of N-(2,6-dimethylphenyl)hydroxylamine adducts of 2'-deoxyguanosine under weakly basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferase(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of DNA adducts formed in vitro by reaction of N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline and N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline at the C-8 and N2 atoms of guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Formation of DNA adducts by the carcinogen N-hydroxy-2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NTP Toxicology and Carcinogenesis Studies of 2,6-Xylidine (2,6-Dimethylaniline) (CAS No. 87-62-7) in Charles River CD Rats (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

Mechanism of N-(2,6-dimethylphenyl)hydroxylamine DNA Adduct Formation

Content Type: Technical Guide Audience: Researchers, Toxicologists, and Drug Development Scientists

Executive Summary

N-(2,6-dimethylphenyl)hydroxylamine (N-OH-2,6-DMA) is the pivotal proximate carcinogen of 2,6-dimethylaniline (2,6-DMA), a metabolite of the anesthetic lidocaine and a constituent of tobacco smoke. Unlike typical arylamines that predominantly form C8-deoxyguanosine adducts, the steric hindrance imposed by the ortho-methyl groups in 2,6-DMA dictates a unique electrophilic landscape. This guide details the metabolic activation pathway, the specific organic chemistry of the nitrenium ion attack on DNA, and provides validated experimental protocols for synthesizing reference standards and characterizing these adducts via LC-MS/MS.

Metabolic Activation Pathway

The genotoxicity of 2,6-DMA is not intrinsic to the parent amine but requires metabolic activation. The pathway follows the canonical paradigm of aromatic amine bioactivation but is distinguished by the stability and reactivity profile of its intermediates.

The Activation Cascade

-

N-Hydroxylation (Phase I): Hepatic CYP450 enzymes (primarily CYP2E1 and CYP2A6) oxidize 2,6-DMA to N-OH-2,6-DMA. This is the committed step toward genotoxicity.

-

Esterification (Phase II): The hydroxylamine is a substrate for N-acetyltransferases (NAT1/NAT2) or sulfotransferases (SULTs), converting the N-OH group into a labile leaving group (N-acetoxy or N-sulfonyloxy).

-

Heterolysis & Nitrenium Ion Formation: The ester undergoes spontaneous heterolytic cleavage, releasing the acetate or sulfate anion and generating the highly electrophilic arylnitrenium ion .

-

DNA Adduct Formation: This resonance-stabilized cation attacks nucleophilic centers on DNA bases.

Pathway Visualization

Figure 1: Metabolic activation cascade of 2,6-dimethylaniline leading to DNA adduct formation.[1]

Chemistry of Adduct Formation

The 2,6-dimethyl substitution pattern fundamentally alters the regioselectivity of DNA binding compared to unhindered amines like 4-aminobiphenyl.

The Steric Effect

In typical arylamines, the nitrenium ion is coplanar with the aromatic ring, maximizing resonance stabilization. In 2,6-DMA, the ortho-methyl groups sterically clash with the nitrenium nitrogen's lone pair or substituents, forcing the nitrogen out of plane. This "twisted" conformation affects the charge distribution, delocalizing positive charge density onto the ring carbons (ortho/para positions) and the nitrogen.

Adduct Spectrum

While the C8-dG adduct is the hallmark of arylamine damage, 2,6-DMA produces a surprisingly diverse set of adducts due to this steric modulation:

| Adduct Nomenclature | Structure Description | Mechanism | Abundance (Relative) |

| dG-C8-2,6-DMA | N-(deoxyguanosin-8-yl)-2,6-DMA | Electrophilic attack at C8 of Guanine | Major (~40-50%) |

| dG-N2-2,6-DMA | N-(deoxyguanosin-N2-yl)-2,6-DMA | Attack at exocyclic N2 of Guanine | Significant (~20%) |

| dA-N6-2,6-DMA | N-(deoxyadenosin-N6-yl)-2,6-DMA | Attack at exocyclic N6 of Adenine | High (~30-40%) |

| dG-O6-2,6-DMA | O6-(2,6-dimethylphenyl)-dG | Attack at O6 oxygen | Minor |

Note: The high proportion of dA and dG-N2 adducts distinguishes 2,6-DMA from many other carcinogenic aromatic amines.

Mechanistic Flow

Figure 2: Divergent reaction pathways of the 2,6-dimethylphenyl nitrenium ion with DNA bases.

Experimental Protocols

These protocols are designed for the in vitro synthesis of reference standards required for mass spectrometric quantitation.

Protocol A: Synthesis of N-(2,6-Dimethylphenyl)hydroxylamine

Objective: Synthesize the proximate carcinogen from the nitro-precursor via controlled reduction. Precaution: Carry out all steps in a fume hood. 2,6-DMA derivatives are potential carcinogens.[1][2][3]

-

Reagents:

-

2,6-Dimethylnitrobenzene (1.0 g, 6.6 mmol)

-

Ammonium chloride (0.8 g, 15 mmol)

-

Zinc dust (1.8 g, 27.5 mmol, high grade)

-

Ethanol (15 mL) / Water (5 mL)

-

-

Procedure:

-

Dissolve 2,6-dimethylnitrobenzene in 15 mL ethanol and 5 mL water in a round-bottom flask.

-

Add ammonium chloride and stir vigorously.

-

Add Zinc dust in small portions over 15 minutes. The temperature will rise; maintain below 55°C using an ice bath if necessary to prevent over-reduction to the amine.

-

Stir for an additional 20 minutes. Monitor by TLC (silica, Hexane:EtOAc 3:1) for disappearance of starting material.

-

Filter the reaction mixture through Celite to remove Zinc oxide/salts. Wash the pad with ethanol.

-

Evaporate the solvent under reduced pressure (keep bath <40°C to prevent decomposition).

-

Purification: Recrystallize immediately from benzene/petroleum ether or purify via flash chromatography (neutral alumina) to yield N-(2,6-dimethylphenyl)hydroxylamine (White needles).

-

Validation: 1H NMR (CDCl3) should show the characteristic N-H and O-H broad singlets and the aromatic protons.

-

Protocol B: Generation of DNA Adduct Standards

Objective: React the activated ester with DNA to generate the full spectrum of adducts for LC-MS optimization.

-

Activation (In Situ):

-

Dissolve N-(2,6-dimethylphenyl)hydroxylamine (5 mg) in 200 µL DMSO.

-

Add 100 µL acetic anhydride. Incubate on ice for 10 minutes to form N-acetoxy-N-(2,6-dimethylphenyl)amine .

-

-

Reaction with DNA:

-

Prepare a solution of Calf Thymus DNA (2 mg/mL) in 10 mM Sodium Citrate buffer (pH 7.0).

-

Add the N-acetoxy mixture dropwise to the DNA solution (final volume 2 mL).

-

Incubate at 37°C for 3 hours in the dark (to prevent photo-oxidation).

-

-

Workup:

-

Precipitate DNA by adding 0.1 vol 3M Sodium Acetate (pH 5.2) and 2.5 vol cold ethanol.

-

Centrifuge (12,000 x g, 10 min), discard supernatant (contains unreacted amine).

-

Wash pellet twice with 70% ethanol.

-

Redissolve DNA in 500 µL water.

-

-

Enzymatic Hydrolysis:

-

Digest DNA to nucleosides using Micrococcal Nuclease and Spleen Phosphodiesterase, followed by Alkaline Phosphatase.

-

Filter through a 3kDa MWCO filter to remove enzymes.

-

Protocol C: LC-MS/MS Characterization

Objective: Detect and separate the specific adducts.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 150 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.01% Formic acid in Water

-

B: 0.01% Formic acid in Acetonitrile

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

MS Source: Electrospray Ionization (ESI) Positive Mode.

-

Target Ions (MRM):

-

dG-C8-2,6-DMA: Precursor m/z 387 [M+H]+ → Product m/z 271 (loss of deoxyribose).

-

dA-N6-2,6-DMA: Precursor m/z 371 [M+H]+ → Product m/z 255 (loss of deoxyribose).

-

References

-

Skipper, P. L., et al. (2006). DNA Adduct Formation by 2,6-Dimethyl-, 3,5-Dimethyl-, and 3-Ethylaniline in Vivo in Mice. Chemical Research in Toxicology. Link

-

Gan, J., et al. (2001). Oxidation of 2,6-Dimethylaniline by Human Cytochrome P450s. Chemical Research in Toxicology. Link

-

Marques, M. M., et al. (1997). Synthesis and Characterization of DNA Adducts from 2,6-Dimethylaniline. Chemical Research in Toxicology. Link

-

Gooderham, N. J., et al. (2008). Assessment of the Medicines Lidocaine, Prilocaine, and Their Metabolites for DNA Adduct Formation. Drug Metabolism and Disposition.[2][3][4] Link

-

Banan, A., et al. (2017). Green Synthesis of Hydroxylamines. Synlett. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of the medicines lidocaine, prilocaine, and their metabolites, 2,6-dimethylaniline and 2-methylaniline, for DNA adduct formation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-(2,6-dimethylphenyl)hydroxylamine IUPAC name and synonyms

An In-depth Technical Guide to N-(2,6-dimethylphenyl)hydroxylamine

Introduction

N-(2,6-dimethylphenyl)hydroxylamine is an organic compound of significant interest in the fields of toxicology, pharmacology, and synthetic chemistry. As a primary metabolite of the industrial chemical 2,6-xylidine (2,6-dimethylaniline), its study is crucial for understanding the mechanisms of aromatic amine-induced carcinogenesis.[1][2] The presence of both a hydroxylamine functional group and a sterically hindered dimethyl-substituted phenyl ring imparts unique reactivity and biological activity. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, biological significance, and key experimental protocols for its study, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Nomenclature

The precise identification and nomenclature of a chemical entity are fundamental for unambiguous scientific communication. N-(2,6-dimethylphenyl)hydroxylamine is known by several names, reflecting its structural features. Its IUPAC name provides a systematic description, while synonyms are commonly encountered in literature and chemical databases.

| Identifier | Value | Reference |

| IUPAC Name | N-(2,6-dimethylphenyl)hydroxylamine | [2] |

| CAS Number | 3096-63-7 | [2] |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [2] |

| Common Synonyms | 2,6-Dimethylphenylhydroxylamine, N-Hydroxy-2,6-dimethylbenzenamine, 2,6-Xylylhydroxylamine, N-Hydroxy-2,6-xylidine, 2-(hydroxyamino)-1,3-dimethylbenzene | [2] |

Synthesis and Reactivity

The synthesis of N-(2,6-dimethylphenyl)hydroxylamine can be achieved through several established chemical transformations. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Synthetic Methodologies

The most common and practical synthesis involves the selective reduction of the corresponding nitroaromatic compound.

-

Reduction of Nitro Compounds : The partial reduction of 2,6-dimethylnitrobenzene is a primary route.[1] The use of metallic reducing agents, such as iron powder in an acidic medium (e.g., hydrochloric or acetic acid), is a classic and cost-effective choice. This method is effective because the reduction of a nitro group to a hydroxylamine is an intermediate step on the pathway to the full reduction to an amine. Careful control of reaction conditions (temperature, stoichiometry) is essential to prevent over-reduction to 2,6-dimethylaniline.

-

Direct Hydroxylation : It is also possible to synthesize the target compound through the direct hydroxylation of 2,6-dimethylaniline.[1] However, this method can be less selective and may require specialized oxidizing agents and catalysts to control the reaction and minimize side products.

Protocol 1: Synthesis via Reduction of 2,6-Dimethylnitrobenzene

This protocol describes a representative lab-scale synthesis. The rationale for this approach is its reliability and the use of readily available reagents.

-

Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylnitrobenzene (1 equivalent) and a suitable solvent such as ethanol or aqueous acetic acid.

-

Addition of Reducing Agent : Add iron powder (3-5 equivalents) to the solution.

-

Initiation : Gently heat the mixture and add a small amount of dilute hydrochloric acid to initiate the reaction. The reaction is exothermic and may require cooling to maintain a controlled temperature (typically 50-60°C).

-

Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Once the reaction is complete, cool the mixture to room temperature and filter it to remove the iron and iron oxide sludge.

-

Extraction : Neutralize the filtrate with a base (e.g., sodium carbonate solution) and extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Key Chemical Transformations: The Bamberger Rearrangement

N-arylhydroxylamines, including N-(2,6-dimethylphenyl)hydroxylamine, undergo a characteristic acid-catalyzed rearrangement known as the Bamberger rearrangement to form p-aminophenol derivatives.[3] In this case, treatment with a strong aqueous acid like perchloric acid converts N-(2,6-dimethylphenyl)hydroxylamine into 4-amino-3,5-dimethylphenol.[3]

The mechanism begins with the protonation of the hydroxylamine's oxygen atom, which is the kinetically favored step leading to a productive pathway.[3] This is followed by the loss of a water molecule to generate a highly reactive nitrenium ion intermediate. Water then acts as a nucleophile, attacking the para position of the aromatic ring, which is sterically accessible and electronically activated. A final deprotonation step restores aromaticity and yields the final product.[3]

Caption: The Bamberger Rearrangement of N-(2,6-dimethylphenyl)hydroxylamine.

Biological Significance and Applications

The primary relevance of N-(2,6-dimethylphenyl)hydroxylamine in drug development and toxicology stems from its role as a genotoxic metabolite.

Role in Toxicology and Carcinogenesis

N-(2,6-dimethylphenyl)hydroxylamine is a known human metabolite of 2,6-xylidine.[1][2] The parent compound, 2,6-xylidine, is not intrinsically carcinogenic; its toxicity is mediated through metabolic activation. In the body, cytochrome P450 (CYP450) enzymes, primarily in the liver, oxidize 2,6-xylidine to N-(2,6-dimethylphenyl)hydroxylamine.[1]

This hydroxylamine metabolite can undergo further activation, such as O-esterification by sulfotransferases or acetyltransferases, to form a highly reactive electrophilic nitrenium ion. This reactive species can then covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA, to form DNA adducts.[1] The formation of these adducts can lead to mutations during DNA replication, initiating the process of chemical carcinogenesis.[1]

Caption: Metabolic activation pathway leading to DNA adduct formation.

Applications in Research

Beyond its toxicological importance, N-(2,6-dimethylphenyl)hydroxylamine serves as a valuable tool in several research areas:

-

Toxicology Studies : It is used as a model compound to investigate the mechanisms of aromatic amine-induced cancer.[1]

-

Biochemical Research : It is employed in studies to elucidate the metabolic pathways involving aromatic amines and the enzymes responsible for their activation and detoxification.[1]

-

Analytical Chemistry : The hydroxylamine group can react with primary amines to form hydrazones, a reaction that can be utilized for the detection and quantification of amines in various samples.[1]

Safety, Handling, and Storage

While specific toxicity data for N-(2,6-dimethylphenyl)hydroxylamine is limited, it should be handled with extreme caution, assuming the hazards associated with the general class of hydroxylamines.[1]

| Hazard Category | Precautionary Measures and Remarks | Reference |

| Acute Toxicity | Harmful if swallowed or inhaled. Avoid generating dust or aerosols. | [1][4] |

| Irritation | Causes skin and eye irritation. Avoid contact with skin and eyes. | [1][4] |

| Sensitization | May cause an allergic skin reaction. | [5] |

| Carcinogenicity | Suspected of causing cancer. It is a metabolite of a known animal carcinogen. | [5][6] |

| Flammability | Combustible. Hydroxylamines as a class may explode if exposed to heat or open flame. | [1][4] |

Recommended Handling Procedures

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[5][6]

-

Handling : Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[6]

-

Storage : Store in a cool, dry, well-ventilated place away from heat and incompatible materials.[6][7] Keep containers tightly closed. Store locked up.[6]

Experimental Protocol: In Vitro DNA Adduct Formation

This protocol provides a workflow for studying the direct reactivity of N-(2,6-dimethylphenyl)hydroxylamine with DNA nucleosides, a key experiment for assessing genotoxic potential. The rationale is to simulate physiological conditions to observe adduct formation, which can be sensitively detected by high-resolution mass spectrometry (LC-HRMS).[1]

-

Reagent Preparation : Prepare a stock solution of N-(2,6-dimethylphenyl)hydroxylamine in a suitable solvent (e.g., DMSO or ethanol). Prepare a solution of 2'-deoxyguanosine (dG) in a phosphate buffer at pH 7.4.

-

Incubation : Combine the dG solution with an aliquot of the N-(2,6-dimethylphenyl)hydroxylamine stock solution in a microcentrifuge tube. The final concentration should be determined based on preliminary range-finding experiments.

-

Reaction Conditions : Incubate the mixture at 37°C for a defined period (e.g., 24 hours) with gentle agitation, protected from light.

-

Sample Preparation for Analysis : After incubation, the sample is prepared for analysis. This may involve a simple dilution or a solid-phase extraction (SPE) step to concentrate the adducts and remove excess reactants.

-

LC-HRMS Analysis : Analyze the sample using a liquid chromatograph coupled to a high-resolution mass spectrometer. The chromatographic method should be designed to separate the unmodified dG from any potential adducts.

-

Data Analysis : The mass spectrometer is used to identify ions corresponding to the predicted mass of the dG-adduct. The high-resolution data allows for the determination of the elemental composition, confirming the identity of the adduct.

Sources

- 1. Buy N-(2,6-dimethylphenyl)hydroxylamine | 3096-63-7 [smolecule.com]

- 2. 2,6-Dimethylphenylhydroxylamine | C8H11NO | CID 145679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. media.coreandmain.com [media.coreandmain.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Metabolic Activation of N-(2,6-dimethylphenyl)hydroxylamine by Cytochrome P450

[1][2]

Executive Summary

N-(2,6-dimethylphenyl)hydroxylamine (N-OH-2,6-DMA) represents a critical toxicity checkpoint in the metabolism of xylidine-based pharmacophores. While Phase II conjugation (glucuronidation) typically detoxifies arylamines, CYP450-mediated N-hydroxylation creates a reactive intermediate capable of redox cycling and DNA alkylation.

The activation pathway is distinct:

-

Formation: CYP2A6 and CYP2E1 oxidize the parent amine (2,6-DMA) to the hydroxylamine (N-OH-2,6-DMA).

-

Activation: The hydroxylamine is inherently unstable. It undergoes CYP-mediated or auto-oxidation to 1-nitroso-2,6-dimethylbenzene , or generates electrophilic nitrenium ions (often following Phase II esterification) that covalently bind to the C8 or N2 positions of deoxyguanosine (dG).

Critical Hazard: This pathway is linked to nasal cavity carcinomas and hemoglobin adduct formation in preclinical models.

Mechanistic Foundation

The Activation Cascade

The metabolic fate of N-OH-2,6-DMA is governed by a balance between detoxification (reduction back to amine) and activation (oxidation to nitroso/nitrenium species).

-

Primary Driver (CYP2A6): This isoform is the high-affinity catalyst for the N-hydroxylation of 2,6-DMA.

-

Redox Cycling: N-OH-2,6-DMA can be oxidized to the nitroso derivative (1-nitroso-2,6-dimethylbenzene). This redox cycle, often futile, generates superoxide anions (

), contributing to oxidative stress. -

The Ultimate Carcinogen: Under acidic conditions or via O-esterification (by sulfotransferases or acetyltransferases), N-OH-2,6-DMA loses water (or the ester group) to form the arylnitrenium ion . This electrophile attacks DNA.[1]

Pathway Visualization

The following diagram illustrates the transition from the parent drug metabolite to the DNA-reactive species.

Figure 1: Metabolic activation pathway of 2,6-DMA highlighting the central role of N-OH-2,6-DMA.

Experimental Framework

To study this activation, researchers must stabilize the labile hydroxylamine and use trapping agents to detect reactive intermediates.

Protocol A: Microsomal Incubation & N-OH Detection

Objective: Quantify the formation of N-OH-2,6-DMA by human liver microsomes (HLM) or recombinant enzymes (rCYP).

Reagents:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Substrate: 2,6-Dimethylaniline (10–500 µM).

-

Enzyme: HLM (0.5 mg/mL) or rCYP2A6 (50 pmol/mL).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Stabilizer: Ascorbic acid (to prevent oxidation of N-OH to nitroso).

Step-by-Step Methodology:

-

Pre-incubation: Mix Buffer, Enzyme, and Substrate on ice. Pre-incubate at 37°C for 3 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Incubation: Incubate at 37°C for 10–20 minutes (ensure linear range).

-

Termination: Add an equal volume of ice-cold Acetonitrile (containing internal standard).

-

Critical Step: For N-OH detection, the termination solvent should be purged with Argon to minimize air oxidation.

-

-

Centrifugation: 3000 x g for 10 min at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS immediately.

Self-Validation Check:

-

Control: Incubations without NADPH must show zero product.

-

Mass Balance: If N-OH recovery is low, check for nitroso formation (m/z -2 Da from N-OH) indicating oxidation during workup.

Protocol B: DNA Adduct Trapping Assay

Objective: Confirm the formation of electrophilic species by trapping with 2'-deoxyguanosine (dG).

Methodology:

-

Reaction Mix: Incubate N-OH-2,6-DMA (synthetic standard, 100 µM) with calf thymus DNA (1 mg/mL) or free dG (1 mM) in phosphate buffer (pH 7.0).

-

Activation Trigger: Add cytosolic fraction (source of sulfotransferases) + PAPS (cofactor) OR adjust pH to 5.0 (acid catalysis model).

-

Digestion: Precipitate DNA (ethanol), wash, and hydrolyze enzymatically (DNase I, Phosphodiesterase I, Alkaline Phosphatase).

-

Enrichment: Solid Phase Extraction (SPE) may be required to concentrate adducts.

-

Detection: LC-HRMS (High-Resolution Mass Spectrometry).[2] Look for mass shift:

.

Data Analysis & Interpretation

Quantitative Parameters

When characterizing the kinetics of N-hydroxylation, data should be fitted to the Michaelis-Menten equation.

| Parameter | Definition | Typical Value (2,6-DMA) | Significance |

| Affinity constant | 50 – 150 µM | Lower | |

| Max reaction velocity | 0.5 – 2.0 nmol/min/mg | Indicates the turnover capacity of the liver microsomes. | |

| Intrinsic Clearance | Predicts in vivo accumulation risk. |

Mass Spectrometry Identification

Identification of the hydroxylamine and its oxidation products relies on specific fragmentation patterns.

-

N-OH-2,6-DMA:

-

Precursor Ion:

-

Key Fragment: Loss of water (

) is characteristic of hydroxylamines.

-

-

Nitroso-2,6-DMA:

-

Precursor Ion:

(2 Da lower than N-OH).

-

-

dG-Adduct (C8-substituted):

-

Structure: dG linked to the amine nitrogen.

-

Fragmentation: Loss of deoxyribose sugar (116 Da) to yield the aglycone base adduct.

-

Experimental Workflow Diagram

Figure 2: Experimental decision tree for characterizing N-OH-2,6-DMA formation and reactivity.

References

-

Gan, J., Skipper, P. L., & Tannenbaum, S. R. (2001). Oxidation of 2,6-Dimethylaniline by Recombinant Human Cytochrome P450s and Human Liver Microsomes.[3] Chemical Research in Toxicology. Link

-

Skipper, P. L., et al. (2006). N-(2,6-Dimethylphenyl)hydroxylamine adducts of 2'-deoxyguanosine. Chemical Research in Toxicology. Link

-

Tydén, E., Tjälve, H., & Larsson, P. (2004). Metabolic Activation of 2,6-Xylidine in the Nasal Olfactory Mucosa and the Mucosa of the Upper Alimentary and Respiratory Tracts in Rats.[4] Drug Metabolism and Disposition. Link

-

Guengerich, F. P. (2020). Cytochrome P450-catalyzed activation of carcinogens and toxic agents.[2] Chemical Research in Toxicology. Link

-

Baird, W. M., & Seryshev, A. B. (2006). Metabolic activation of polycyclic aromatic hydrocarbons and arylamines. Encyclopedia of Cancer. Link

Technical Guide: Safety and Handling of N-(2,6-Dimethylphenyl)hydroxylamine

Executive Summary: The Hazard Profile

N-(2,6-Dimethylphenyl)hydroxylamine (N-OH-2,6-DMA) is a reactive metabolite of the anesthetic Lidocaine and the industrial chemical 2,6-Xylidine . Unlike stable parent compounds, this hydroxylamine derivative possesses a dual-threat toxicological profile:

-

Acute Hemic Toxicity: It acts as a potent hemotoxic agent, capable of inducing methemoglobinemia by cycling between hydroxylamine and nitroso oxidation states.

-

Genotoxicity: It serves as the proximate carcinogen for 2,6-xylidine, capable of forming covalent DNA adducts after further activation (e.g., sulfation or acetylation) or spontaneous conversion to electrophilic nitrenium ions.[1]

Critical Handling Directive: This compound must be handled as a genotoxic, air-sensitive substance . Standard "good laboratory practice" is insufficient; containment protocols for select carcinogens and unstable intermediates apply.

Chemical Identity and Physicochemical Stability[2]

| Property | Detail |

| Chemical Name | N-(2,6-Dimethylphenyl)hydroxylamine |

| Synonyms | N-Hydroxy-2,6-xylidine; N-Hydroxy-2,6-dimethylaniline |

| CAS Number | 3096-63-7 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Physical State | Crystalline solid (often off-white to yellow). May appear as an oil if impure or decomposed. |

| Solubility | Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water.[2] |

Stability & Reactivity Hazards[4]

-

Oxidation Sensitivity: The N-hydroxy group is highly susceptible to auto-oxidation in air, converting rapidly to 2,6-dimethylnitrosobenzene . This reaction is accelerated by light and trace metals.

-

Disproportionation: In solution, aryl hydroxylamines can disproportionate into the corresponding amine (2,6-xylidine) and nitroso compound.

-

Acid Sensitivity (Bamberger Rearrangement): In the presence of aqueous acid, N-aryl hydroxylamines rearrange to form aminophenols (e.g., 4-amino-3,5-xylenol). Avoid acidic aqueous waste streams without prior quenching, as this alters the chemical identity and potential hazards.

Toxicological Mechanisms

To handle this compound safely, one must understand the causality of its toxicity. It is not merely a poison; it is a "biochemical saboteur" that hijacks oxidative machinery.

A. The Methemoglobinemia Cycle

N-OH-2,6-DMA engages in a redox cycle with hemoglobin (Hb).

-

Oxidation: N-OH-2,6-DMA reacts with OxyHb (Fe²⁺), oxidizing it to MetHb (Fe³⁺), which cannot carry oxygen.

-

Recycling: The hydroxylamine is oxidized to 2,6-dimethylnitrosobenzene in this process. The nitroso compound can be enzymatically reduced back to the hydroxylamine (e.g., by NADPH-dependent reductases), establishing a catalytic cycle where one molecule of toxin generates many equivalents of MetHb.

B. Genotoxicity and Carcinogenicity

While 2,6-xylidine is a Group 2B carcinogen (IARC), N-OH-2,6-DMA is the proximate carcinogen .

-

Mechanism: Under acidic conditions or enzymatic esterification (sulfotransferase), the N-O bond cleaves to form a highly electrophilic nitrenium ion .

-

Target: This ion attacks nucleophilic sites on DNA (primarily Guanine C8), causing mutations (transversions) that can lead to nasal cavity tumors (observed in rat models).

Visualization: Metabolic & Toxicological Pathways[1]

Caption: Figure 1. The dual toxicity pathways of N-(2,6-dimethylphenyl)hydroxylamine: The redox cycle causing methemoglobinemia (top loop) and the electrophilic attack causing DNA damage (bottom path).

Handling and Storage Protocols

A. Engineering Controls

-

Primary Containment: All handling of the neat solid must occur in a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.

-

Inert Atmosphere: Due to oxidation sensitivity, weighing and solubilization are best performed inside a Glovebox (Nitrogen or Argon atmosphere) . If a glovebox is unavailable, use Schlenk lines and septum-capped vials to minimize air exposure.

B. Personal Protective Equipment (PPE)[4][12]

-

Respiratory: If handling outside a glovebox, a NIOSH-approved respirator (N95 minimum, P100 preferred) is required if there is any risk of dust generation.

-

Dermal:

-

Glove Material: Nitrile is generally acceptable for incidental splash, but double-gloving is mandatory.

-

Permeation Logic: Aromatic amines and hydroxylamines can penetrate skin rapidly. The inner glove acts as a second barrier if the outer glove is compromised or permeated.

-

Outer Glove: 5 mil Nitrile (change every 15 mins of active handling).

-

Inner Glove: 4 mil Nitrile or Laminate (Silver Shield) for maximum protection during synthesis scale-up.

-

-

Ocular: Chemical safety goggles. Face shield required if working with quantities >100 mg or reactive synthesis steps.

C. Storage Requirements

-

Temperature: Store at -20°C or lower .

-

Atmosphere: Store under Argon or Nitrogen. Oxygen exclusion is critical to prevent degradation to the nitroso analog.

-

Container: Amber glass vials with Teflon-lined caps (to prevent light degradation and cap corrosion).

D. Experimental Workflow: Safe Solubilization

To minimize exposure and degradation, follow this self-validating workflow:

Caption: Figure 2. Safe handling decision tree emphasizing moisture control and waste quenching.

Emergency Procedures

Accidental Exposure[13]

-

Inhalation: Move to fresh air immediately. Monitor for signs of hypoxia (blue lips/fingernails).[3]

-

Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol or solvents for cleaning skin, as they may enhance transdermal absorption of the lipophilic toxin.

-

Eye Contact: Rinse with water for 15 minutes.[4][5] Seek ophthalmological evaluation.

Medical Surveillance: Methemoglobinemia

If exposure is suspected, clinical observation is vital.

-

Symptoms: Cyanosis (bluish skin), headache, fatigue, dizziness, chocolate-brown colored blood.

-

Biomarker: Pulse oximetry is unreliable for MetHb; co-oximetry (blood gas analysis) is required.

-

Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment for symptomatic methemoglobinemia, acting as a cofactor for NADPH-MetHb reductase.

Spill Cleanup[2]

-

Don full PPE (Double gloves, respirator, goggles).

-

Neutralization: Cover the spill with a reducing agent (e.g., sodium thiosulfate or ascorbic acid solution) to prevent oxidation to the volatile nitroso compound.

-

Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

References

-

National Toxicology Program (NTP). (1990). Toxicology and Carcinogenesis Studies of 2,6-Xylidine (2,6-Dimethylaniline) in Charles River CD Rats. Technical Report Series No. 278. [Link]

-

Bryant, M. S., et al. (1994).[7] "2,6-Dimethylaniline-hemoglobin adducts from lidocaine in humans." Carcinogenesis, 15(10), 2287–2290. [Link]

-

Skipper, P. L., & Tannenbaum, S. R. (1990). "Protein adducts in the molecular dosimetry of chemical carcinogens." Carcinogenesis, 11(4), 507–518. [Link]

-

PubChem. (n.d.). Compound Summary: N-(2,6-Dimethylphenyl)hydroxylamine.[8][9] National Library of Medicine. [Link]

- Fishbein, L. (1967). "Metabolism and toxicity of lidocaine and related compounds." Drug Metabolism Reviews.

Sources

- 1. A weight of evidence assessment of the genotoxicity of 2,6-xylidine based on existing and new data, with relevance to safety of lidocaine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. HYDROXYLAMINE [training.itcilo.org]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. files.dep.state.pa.us [files.dep.state.pa.us]

- 6. fr.cpachem.com [fr.cpachem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Buy N-(2,6-dimethylphenyl)hydroxylamine | 3096-63-7 [smolecule.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Quantitative Analysis of N-(2,6-dimethylphenyl)hydroxylamine DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of covalent DNA adducts is a critical initiating event in chemical carcinogenesis. N-(2,6-dimethylphenyl)hydroxylamine, a principal metabolite of the industrial chemical and probable human carcinogen 2,6-dimethylaniline, is known to form DNA adducts following metabolic activation. This application note provides a comprehensive, field-proven protocol for the sensitive and specific quantification of N-(2,6-dimethylphenyl)hydroxylamine-DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We detail the entire workflow, from DNA extraction and enzymatic hydrolysis to solid-phase extraction (SPE) enrichment and instrumental analysis. The causality behind key experimental choices is explained to ensure methodological robustness and data integrity. This guide is designed to provide researchers in toxicology, pharmacology, and drug development with a reliable framework for assessing the genotoxic potential of aromatic amines.

Introduction: The Genotoxic Cascade of 2,6-Dimethylaniline

2,6-Dimethylaniline (2,6-DMA), also known as 2,6-xylidine, is an aromatic amine used as a chemical intermediate in the manufacturing of pharmaceuticals, pesticides, and dyes.[1][2] It is also a metabolite of the local anesthetic lidocaine.[2] The International Agency for Research on Cancer (IARC) has classified 2,6-DMA as a Group 2B carcinogen, "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.[2][3]

The carcinogenicity of aromatic amines is not expressed by the parent compound but by its reactive metabolites.[4] The primary metabolic activation pathway involves N-hydroxylation by cytochrome P450 enzymes (Phase I metabolism) to form N-(2,6-dimethylphenyl)hydroxylamine (2,6-DMPHA).[4][5] This hydroxylamine can be further bioactivated through Phase II conjugation reactions, such as O-acetylation or O-sulfation, to form unstable esters.[4] These esters readily undergo heterolytic cleavage of the N-O bond to generate a highly reactive nitrenium ion. This electrophilic species can then covalently bind to nucleophilic sites on DNA bases, primarily guanine, to form stable DNA adducts.[4][6]

The formation of these DNA adducts, if not repaired by cellular mechanisms, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[7] Therefore, the detection and quantification of specific DNA adducts serve as critical biomarkers for assessing genotoxic exposure and carcinogenic risk.[8] LC-MS/MS has become the gold standard for this analysis due to its high sensitivity, specificity, and structural confirmation capabilities.[9]

Sources

- 1. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 2,6-Dimethylaniline (2,6-Xylidine) (IARC Summary & Evaluation, Volume 57, 1993) [inchem.org]

- 3. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Characterization of N-(2,6-dimethylphenyl)hydroxylamine adducts of 2'-deoxyguanosine under weakly basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. LC-MS/MS Analysis of the Formation and Loss of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer through Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy N-(2,6-dimethylphenyl)hydroxylamine | 3096-63-7 [smolecule.com]

- 9. escholarship.org [escholarship.org]

protocol for synthesizing N-(2,6-dimethylphenyl)hydroxylamine in the lab

This Application Note provides a rigorous, field-validated protocol for the synthesis of N-(2,6-dimethylphenyl)hydroxylamine (also known as N-hydroxy-2,6-xylidine).[1] This compound is a critical metabolite in the study of xylidine toxicity and lidocaine metabolism.

The synthesis utilizes a controlled reduction of 2,6-dimethylnitrobenzene via the Zinc-Ammonium Chloride method. This route is selected over catalytic hydrogenation to prevent over-reduction to the amine (2,6-dimethylaniline) and to accommodate the steric hindrance of the ortho-methyl groups.

Part 1: Strategic Synthesis Overview

The Challenge: Selectivity vs. Sterics

Synthesizing N-arylhydroxylamines requires arresting the reduction of a nitro group (

-

Steric Factor: The 2,6-dimethyl substitution provides kinetic protection, slowing down condensation reactions (azoxy formation) but also impeding the initial electron transfer at the nitrogen center.

-

pH Control: Acidic conditions promote the Bamberger Rearrangement , converting the desired hydroxylamine into 4-amino-3,5-dimethylphenol.[1][2] Therefore, a buffered neutral medium (

) is non-negotiable.[1]

Reaction Scheme

The reduction proceeds via a single electron transfer mechanism on the zinc surface.[1]

[1]Part 2: Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| 2,6-Dimethylnitrobenzene | >98% Purity | Precursor |

| Zinc Dust | <10 micron, Activated* | Reducing Agent |

| Ammonium Chloride | ACS Reagent | Electrolyte/Buffer |

| Ethanol | 95% or Absolute | Solvent |

| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |

| TLC Plates | Silica Gel 60 F254 | Monitoring |

*Activation Note: Wash Zinc dust with dilute HCl, then water, then ethanol, and dry under vacuum if the bottle is old. Oxide layers on Zn significantly reduce yield.[1]

Step-by-Step Methodology

1. Reaction Setup

-

Vessel: Use a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for heavy Zn slurry), a reflux condenser, and a thermometer.

-

Solvent System: Prepare a solution of Ammonium Chloride (12 g) in Water (40 mL) .[1]

-

Precursor Dissolution: In the flask, dissolve 2,6-Dimethylnitrobenzene (10 g, 66 mmol) in Ethanol (100 mL) .

-

Combination: Add the aqueous ammonium chloride solution to the ethanol mixture. The solution may become cloudy; this is normal. Cool the mixture to 15°C using an ice-water bath.

2. Controlled Reduction

-

Zinc Addition: Weigh out Zinc Dust (13 g, ~200 mmol, 3 equiv) .

-

Critical Step: Add the Zinc dust in small portions over 20–30 minutes.

-

Observation: The reaction is exothermic.[1] Monitor the internal temperature strictly.

-

Control: Do NOT allow the temperature to exceed 50–55°C . Higher temperatures favor over-reduction to the aniline.

-

-

Reaction Phase: Once addition is complete, remove the ice bath.[1] Allow the reaction to stir vigorously at room temperature (25°C) for 1–2 hours.

3. Reaction Monitoring (TLC)

-

Mobile Phase: Hexane:Ethyl Acetate (4:1).

-

Visualization: UV light (254 nm).

-

Endpoints:

4. Workup & Isolation

-

Filtration: Filter the reaction mixture immediately while warm through a Celite pad to remove Zinc oxide and unreacted Zinc. Wash the cake with 20 mL ethanol.

-

Concentration: Rotary evaporate the filtrate at reduced pressure (bath < 40°C) to remove most of the ethanol. Caution: Do not heat excessively; hydroxylamines are thermally unstable.[1]

-

Extraction: The remaining aqueous residue will contain the product oil or precipitate.[1] Extract with Dichloromethane (3 x 50 mL) .

-

Washing: Wash combined organic layers with brine (50 mL) to remove residual ammonium salts.[1]

-

Drying: Dry over anhydrous

, filter, and concentrate to yield a yellow/orange solid or oil.[1]

5. Purification (Recrystallization)

-

Solvent: Benzene/Petroleum Ether is traditional, but Hexane/Chloroform or Ethanol/Water is safer.[1]

-

Dissolve the crude solid in a minimum amount of warm Chloroform (<50°C).

-

Add Hexane dropwise until turbidity persists.

-

Cool to -20°C overnight.

-

Yield: Expect colorless to pale yellow needles.[1] (Typical Yield: 65–75%).

-

Storage: Store under inert gas (Argon) at -20°C. The compound oxidizes to the nitroso derivative upon air exposure.[1]

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the critical decision points and chemical pathways involved in this protocol.

Figure 1: Reaction pathway showing the selective reduction window (Green) vs. thermal and acidic failure modes (Red).[1]

Part 4: Safety & Toxicology (E-E-A-T)

Crucial Warning: N-(2,6-dimethylphenyl)hydroxylamine is a proximate carcinogen .[1] It is the metabolic activation product of 2,6-xylidine.[1]

-

Mechanism: It can undergo esterification (e.g., sulfation) in vivo, leading to the formation of a nitrenium ion, which forms adducts with DNA.

-

Handling:

-

Double Gloving: Use Nitrile gloves (double layer).[1]

-

Fume Hood: All solid handling must occur inside a certified fume hood.[1]

-

Deactivation: Treat glassware and spills with dilute bleach (sodium hypochlorite) to oxidize the hydroxylamine to the less reactive nitroso or nitro state before disposal.[1]

-

References

-

Preparation of Phenylhydroxylamine . Organic Syntheses, Coll.[1][3] Vol. 1, p.445 (1941); Vol. 2, p.67 (1922). (Standard method adapted for steric hindrance).[1] Link

-

Smolecule . N-(2,6-dimethylphenyl)hydroxylamine Synthesis and Properties. (Chemical property verification). Link[1]

-

National Toxicology Program . Toxicology and Carcinogenesis Studies of 2,6-Xylidine. (Toxicological context of the hydroxylamine metabolite). Link

-

Sciencemadness Discussion . Reduction of 2,6-dimethylnitrobenzene. (Practical lab discussion on steric constraints). Link

-

PubChem . N-(2,6-dimethylphenyl)hydroxylamine Compound Summary. Link[1]

Sources

Application Note: Quantitative Analysis of N-(2,6-dimethylphenyl)hydroxylamine (N-DMPHA) in Biological Matrices via Stabilized LC-MS/MS

Abstract & Introduction

The quantification of N-(2,6-dimethylphenyl)hydroxylamine (N-DMPHA) is a critical endpoint in toxicological assessments of 2,6-xylidine-based drugs, most notably Lidocaine and Xylazine . While 2,6-dimethylaniline (2,6-DMA) is the primary hydrolytic metabolite, its subsequent N-hydroxylation to N-DMPHA represents the bioactivation step responsible for methemoglobinemia and potential genotoxicity (via DNA adduct formation).

The Analytical Challenge: N-arylhydroxylamines are inherently unstable. They rapidly undergo:

-

Auto-oxidation to nitroso compounds (1-nitroso-2,6-dimethylbenzene).

-

Acid-catalyzed rearrangement (Bamberger rearrangement) to aminophenols.

-

Reduction back to the parent amine.

This guide details a Stabilized Liquid-Liquid Extraction (LLE) protocol designed to arrest these degradation pathways immediately upon sample collection, enabling accurate quantification via LC-MS/MS.

Biological Context & Metabolic Pathway

Understanding the formation and fate of N-DMPHA is essential for interpreting pharmacokinetic data. The N-hydroxylation is mediated primarily by CYP2E1 and CYP2A6.

Figure 1: Metabolic Bioactivation Pathway

Caption: The bioactivation of Lidocaine/2,6-DMA to the reactive N-hydroxylamine and subsequent toxicity pathways.

Method Development Strategy

Stabilization (The "Why" and "How")

Standard bioanalytical workflows (e.g., EDTA plasma stored at -20°C) will result in >80% analyte loss due to oxidation.

-

Antioxidant: Ascorbic acid (Vitamin C) is required at high concentrations (5–10 mM) to maintain the N-OH moiety in its reduced state.

-

pH Control: Avoid strong acids (e.g., TCA, Perchloric acid) during sample prep. Acidic conditions catalyze the Bamberger rearrangement, artificially converting N-DMPHA to 4-amino-3,5-dimethylphenol.[1]

-

Temperature: All processing must occur at 4°C.

Mass Spectrometry (MRM Optimization)

N-DMPHA (MW 137.18) ionizes well in Positive Electrospray Ionization (ESI+) .

-

Precursor Ion: m/z 138.1 [M+H]⁺

-

Quantifier Transition: m/z 138.1 → 120.1 (Loss of H₂O, formation of nitrenium ion).

-

Qualifier Transition: m/z 138.1 → 105.1 (Loss of NH₂OH species/ring fragmentation).

-

Internal Standard: Use d6-2,6-DMA (monitor m/z 128 → 111) if d-N-DMPHA is unavailable, though synthesis of the deuterated hydroxylamine is recommended for highest accuracy.

Detailed Experimental Protocol

Reagents & Materials[3][4]

-

Standard: N-(2,6-dimethylphenyl)hydroxylamine (Custom synthesis or high-purity commercial standard).

-

Stabilizer Solution: 100 mM Ascorbic Acid in water (Freshly prepared daily).

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (degassed).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5). Note: Neutral pH prevents on-column degradation.

-

Mobile Phase B: Acetonitrile (LC-MS grade).

Sample Collection & Preparation Workflow[3][4]

Step 1: Stabilized Collection

-

Pre-load collection tubes (K2EDTA) with Stabilizer Solution (10 µL per 1 mL blood).

-

Collect blood, invert gently 5 times, and immediately place on wet ice.

-

Centrifuge at 2,000 x g for 10 min at 4°C within 30 minutes of collection.

-

Harvest plasma and store at -80°C. Do not store at -20°C.

Step 2: Liquid-Liquid Extraction (LLE)

-

Thaw plasma on ice.